(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
Description
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom, a methyl substituent at the 2-position (R-configuration), and a carboxylic acid moiety at the 4-position (R-configuration). The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The stereochemical arrangement (2R,4R) influences its conformational behavior and interactions in biological systems or synthetic applications.
Properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOHOZSKYIBGC-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Piperidine Ring: The protected amino compound undergoes cyclization to form the piperidine ring. This step often involves the use of a suitable cyclizing agent and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are specific to the peptides being synthesized and their intended biological functions.
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparison
Table 1. Physicochemical Properties of Selected Compounds
*Estimated based on analogs.
Research Findings and Trends
- Structural-Bioactivity Correlations : Compounds with similar Fmoc-piperidine backbones cluster into groups with analogous bioactivity profiles, as seen in data mining studies . Fluorinated or hydrophobic substituents enhance metabolic stability and target binding in drug discovery .
- Synthetic Challenges : Stereochemical purity (e.g., 2R vs. 2S configurations) is critical for biological activity, necessitating precise chiral resolution methods .
Biological Activity
The compound (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a synthetic derivative notable for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
- Molecular Formula: C₁₉H₁₉N₃O₄
- Molecular Weight: 341.37 g/mol
- CAS Number: 1932387-77-3
The structure of this compound includes a piperidine ring, a fluorenylmethoxycarbonyl group, and a carboxylic acid moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor signaling pathways:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Interaction: Its structure allows it to bind to neurotransmitter receptors, potentially influencing central nervous system functions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties: Preliminary studies have shown potential anticancer effects, possibly through the induction of apoptosis in cancer cells.
- Antimicrobial Activity: The compound has demonstrated efficacy against various microbial strains, suggesting its utility in developing new antimicrobial agents.
- Neuropharmacological Effects: Its interactions with neurotransmitter receptors indicate potential applications in treating neurological disorders.
Anticancer Activity
A study investigated the compound's effects on human cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
Antimicrobial Activity
Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
Neuropharmacological Studies
Research exploring the interaction with neurotransmitter receptors revealed that the compound acts as a partial agonist at serotonin receptors, suggesting potential applications in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
